Fmoc-Arg(Me2,symmetric)-OH.HCl

Description

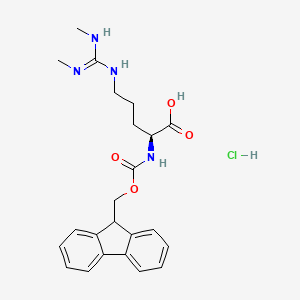

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-5-[(N,N'-dimethylcarbamimidoyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O4.ClH/c1-24-22(25-2)26-13-7-12-20(21(28)29)27-23(30)31-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19;/h3-6,8-11,19-20H,7,12-14H2,1-2H3,(H,27,30)(H,28,29)(H2,24,25,26);1H/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICQYUMPVBAXNV-BDQAORGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=NC)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=NC)NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330286-46-8 | |

| Record name | L-Ornithine, N5-[bis(methylamino)methylene]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330286-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

What is Fmoc-Arg(Me2,symmetric)-OH.HCl?

Technical Monograph: Fmoc-Arg(Me2,symmetric)-OH.HCl High-Fidelity Reagents for Epigenetic Peptide Synthesis

Part 1: Executive Summary

Fmoc-Arg(Me2,symmetric)-OH.HCl (Fmoc-SDMA-OH.HCl) is a specialized amino acid derivative used in Solid Phase Peptide Synthesis (SPPS) to incorporate Symmetric Dimethylarginine (SDMA) into peptide sequences. Unlike standard arginine derivatives protected with bulky sulfonyl groups (e.g., Pbf, Pmc), this reagent typically relies on the steric hindrance of the methyl groups and protonation (HCl salt) to prevent side-chain acylation.

This compound is the cornerstone for synthesizing substrates to investigate Protein Arginine Methyltransferase 5 (PRMT5) activity, a Type II arginine methyltransferase implicated in transcriptional repression (e.g., H4R3me2s) and spliceosome assembly (Sm proteins). Its correct handling is critical for researchers developing PRMT5 inhibitors or studying the "methyl-arginine code" in oncology and neurodegeneration.

Part 2: Chemical Profile & Specifications

The absence of a side-chain protecting group (like Pbf) reduces the molecular weight and eliminates the need for extended cleavage times, but it demands precise control of coupling conditions to prevent lactamization or ornithine formation.

Table 1: Technical Specifications

| Property | Specification |

| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-omega,N-omega'-dimethyl-L-arginine hydrochloride |

| Common Name | Fmoc-SDMA-OH.HCl; Fmoc-Arg(Me,sym)2-OH.HCl |

| CAS Number | 1330286-46-8 (Symmetrical HCl salt) |

| Molecular Formula | C₂₃H₂₈N₄O₄[1][2][3][4][5] · HCl |

| Molecular Weight | 460.96 g/mol (HCl salt) |

| Side Chain Protection | None (Protonated as HCl salt) |

| Solubility | Soluble in DMSO; Moderate solubility in DMF (may require sonication) |

| Appearance | White to off-white powder |

| Hygroscopicity | High (Store at -20°C, desiccated) |

Part 3: Biological Context & Mechanism

To design effective peptide substrates, one must understand the biological machinery. SDMA is catalytically distinct from Asymmetric Dimethylarginine (ADMA).

-

Enzyme Class: Type II PRMTs (primarily PRMT5 and PRMT9).

-

Mechanism: PRMT5 catalyzes the transfer of methyl groups from S-Adenosylmethionine (SAM) to both omega-nitrogen atoms of the guanidino group.

-

Key Targets:

-

Histone H4 (R3): H4R3me2s is a repressive chromatin mark leading to gene silencing.

-

Sm Proteins (D1, D3): Methylation is required for the assembly of the spliceosome (snRNPs).

-

p53: Methylation at R337 affects p53 oligomerization and stability.

-

Figure 1: The PRMT5 Signaling Pathway

Caption: PRMT5 utilizes SAM to symmetrically dimethylate arginine residues on Histones and Spliceosomal proteins, driving gene repression and RNA processing.[6]

Part 4: Advanced SPPS Protocol

Challenge: The side chain of Fmoc-Arg(Me2,symmetric)-OH.HCl is not protected by a Pbf group. The guanidino group is kept unreactive by the presence of the HCl salt (protonation) and the steric bulk of the methyl groups. Risk: Excess base (DIPEA/NMM) during coupling can deprotonate the guanidine, potentially leading to acylation or lactamization.

Protocol: Synthesis of H4(1-21) H4R3me2s Peptide

Sequence: H-SGR(Me2s)GKGGKGLGKGGAKRHRKV-OH

Step 1: Resin Preparation

-

Resin: Wang Resin (for C-terminal acid) or Rink Amide MBHA (for C-terminal amide).

-

Loading: Low loading (0.3–0.5 mmol/g) is recommended to prevent aggregation of Arginine-rich sequences.

-

Swelling: DMF for 30 minutes.

Step 2: Reagent Preparation (The Critical Step)

-

Solvent: Dissolve Fmoc-Arg(Me2,symmetric)-OH.HCl in DMSO/DMF (1:4) . The HCl salt can be difficult to dissolve in pure DMF.

-

Concentration: 0.2 M.

Step 3: Activation & Coupling Strategy

-

Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred for its high reactivity, essential for sterically hindered methylated amino acids.

-

Base: DIPEA (Diisopropylethylamine).

-

Molar Ratios (AA : HATU : DIPEA): 3 : 2.9 : 6 .

-

Note on Base: Standard protocols use 1:1:2. Here, we use 3 eq AA, 2.9 eq HATU, and 6 eq DIPEA. The extra DIPEA is largely consumed by the HCl salt attached to the Arginine side chain (1 eq per AA).

-

Caution: Do not pre-activate for more than 1-2 minutes. Add the base to the AA/HATU mixture and immediately transfer to the resin. Prolonged exposure of the unprotected, methylated guanidine to base can induce side reactions.

-

Step 4: Coupling Cycle

-

Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).

-

Coupling: Add activated Fmoc-SDMA cocktail. Shake for 60–90 minutes at Room Temperature.

-

Optimization: Double coupling is recommended for this residue due to steric hindrance.

-

-

Wash: DMF (5x), DCM (3x).

Step 5: Cleavage Since there is no Pbf group on the SDMA, the cleavage time is dictated by other residues (e.g., Pbf on Arg17/Arg19, Boc on Lys).

-

Cocktail: TFA (92.5%) / TIS (2.5%) / H2O (2.5%) / DODT (2.5%).

-

Time: 2–3 hours. (Standard Pbf removal time).

-

Precipitation: Cold Diethyl Ether.

Figure 2: SPPS Workflow for Fmoc-SDMA-OH.HCl

Caption: Optimized SPPS cycle emphasizing the solubility handling and immediate activation required for the HCl salt derivative.

Part 5: Quality Control & Analytical Data

Validation of the synthesized peptide requires High-Resolution Mass Spectrometry (HRMS).

Mass Shift Analysis:

-

Arginine (R): Residue Mass = 156.19 Da.

-

Symmetric Dimethylarginine (SDMA): Residue Mass = 156.19 + 28.05 (2x Methyl) = 184.24 Da .

-

Verification: The peptide containing SDMA should show a mass shift of +28.05 Da compared to the unmethylated control sequence.

HPLC Profile: SDMA is more hydrophobic than Arginine but less hydrophobic than Phenylalanine. Expect the SDMA-containing peptide to elute slightly later than the unmodified wild-type peptide on a C18 Reverse Phase column.

References

-

Sigma-Aldrich. Fmoc-Arg(Me2,symmetric)-OH.HCl Product Specification. Retrieved from

-

Bedford, M. T., & Clarke, S. G. (2009). Protein arginine methylation in mammals: who, what, and why. Molecular Cell.[7] Retrieved from

-

Hu, H., et al. (2015). Small molecule inhibitors of protein arginine methyltransferases. Expert Opinion on Investigational Drugs. Retrieved from

-

ChemPep. Fmoc-Solid Phase Peptide Synthesis: A Practical Approach. Retrieved from

-

Bachem. Building Blocks for Methylated Histone Sequences. Retrieved from

Sources

Technical Guide: Fmoc-Arg(Me2,symmetric)-OH.HCl Structure and Synthesis

Executive Summary

Fmoc-Arg(Me2,symmetric)-OH.HCl (Fmoc-SDMA) is a specialized amino acid building block used in the solid-phase synthesis of peptides containing symmetric dimethylarginine residues. Biologically, SDMA is a crucial post-translational modification (PTM) catalyzed by type II protein arginine methyltransferases (PRMT5, PRMT7, PRMT9), regulating processes such as RNA splicing, histone function, and signal transduction.

This guide provides a comprehensive technical analysis of the compound's structure, a robust regioselective synthesis protocol, and specific methodologies for its deployment in Solid Phase Peptide Synthesis (SPPS).

Part 1: Chemical Identity and Structural Analysis

Structural Definition

Unlike Asymmetric Dimethylarginine (ADMA), where both methyl groups reside on a single terminal guanidino nitrogen (

-

Chemical Name:

-(9-Fluorenylmethoxycarbonyl)- -

Molecular Formula:

[3] -

Molecular Weight: ~461.0 g/mol (free base ~424.5 g/mol )

-

Protecting Group Strategy:

- -Amino: Fmoc (Base-labile).[4]

-

Side-Chain: Unprotected (Protonated/HCl salt). The high basicity of the guanidine group (

) ensures it remains protonated and unreactive during standard coupling cycles, eliminating the need for bulky sulfonyl protecting groups like Pbf or Pmc.

Structural Visualization

The following diagram contrasts the regiochemistry of SDMA against ADMA and illustrates the Fmoc-SDMA.HCl structure.

Caption: Structural comparison of arginine methylation states and the specific architecture of the Fmoc-SDMA.HCl building block.

Part 2: Synthesis Protocol (Regioselective Guanylation)

Direct methylation of arginine is non-selective and yields complex mixtures of ADMA, SDMA, and MMA (monomethylarginine). The industry-standard route for high-purity Fmoc-SDMA utilizes the Guanylation of Ornithine pathway. This method builds the guanidine core already methylated, ensuring 100% regioselectivity.

Retrosynthetic Analysis[2]

-

Target: Fmoc-Arg(Me2,sym)-OH.HCl

-

Precursor: Fmoc-L-Ornithine (provides the backbone and

-amine protection). -

Guanylating Agent: N,N'-Dimethyl-S-methylisothiourium iodide (introduces the symmetric methyl guanidine core).

Step-by-Step Experimental Protocol

Reagents Required:

-

Fmoc-L-Ornithine-OH (Fmoc-Orn-OH)

-

N,N'-Dimethyl-S-methylisothiourium iodide

-

Sodium Hydroxide (NaOH) or DIPEA

-

Solvent: 1,4-Dioxane/Water mixture or DMF

Step 1: Preparation of the Guanylating Agent

If not commercially available, N,N'-dimethyl-S-methylisothiourium iodide is prepared by methylating N,N'-dimethylthiourea with methyl iodide (MeI) in acetone/ethanol.

-

Reaction:

Step 2: Guanylation of Fmoc-Ornithine

This step transforms the

-

Dissolution: Dissolve Fmoc-Orn-OH (10 mmol) in a mixture of 1,4-dioxane (20 mL) and water (10 mL).

-

Basification: Adjust pH to ~10.0 using 1N NaOH. This deprotonates the

-amine ( -

Addition: Add N,N'-dimethyl-S-methylisothiourium iodide (12 mmol, 1.2 eq) slowly.

-

Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC or HPLC. The reaction releases methyl mercaptan (MeSH), so perform in a well-ventilated fume hood.

-

Workup: Acidify the solution to pH 3.0 with dilute HCl. This protonates the newly formed guanidine and the carboxylic acid.

-

Extraction: Extract with ethyl acetate to remove unreacted organic impurities. The product often precipitates or remains in the aqueous phase depending on the specific workup; however, for Fmoc derivatives, standard organic extraction is typical.

Step 3: Purification and Salt Formation[4]

-

Flash Chromatography: Purify the crude residue using silica gel chromatography (DCM/MeOH gradient) or preparative RP-HPLC (C18 column, Water/Acetonitrile with 0.1% HCl).

-

Lyophilization: Freeze-dry the fractions containing the pure product. The presence of HCl in the mobile phase ensures the product is isolated as the hydrochloride salt.[4]

Synthesis Workflow Diagram

Caption: Regioselective synthesis workflow via the Ornithine-Isothiourea route.

Part 3: Application in Solid Phase Peptide Synthesis (SPPS)

Using Fmoc-Arg(Me2,sym)-OH.HCl requires modified protocols compared to standard Pbf-protected arginine. The absence of a side-chain protecting group means the guanidine is exposed, but its protonation protects it from acylation.

Coupling Protocol

Critical Rule: Do not use a large excess of base (DIPEA/NMM) during coupling. Excess base can deprotonate the guanidine side chain, leading to intramolecular lactam formation or acylation of the side chain.

| Parameter | Recommendation | Rationale |

| Coupling Reagents | DIC / Oxyma Pure | Neutral/Acidic activation suppresses racemization and prevents side-chain deprotonation. |

| Stoichiometry | 3-5 eq. Amino Acid / 3-5 eq. DIC / 3-5 eq. Oxyma | Standard excess ensures rapid coupling. |

| Base Usage | Avoid DIPEA if possible. | If using HATU/HBTU, use only 2.0 eq of DIPEA relative to the amino acid to neutralize the carboxylate, ensuring the side chain remains protonated. |

| Solvent | DMF or NMP | Standard SPPS solvents.[8] |

Cleavage Cocktail

Since the side chain is not protected by an acid-labile group (like Pbf), the cleavage cocktail only needs to remove the resin linker and other side-chain protectors (tBu, Trt, Boc).

-

Standard Cocktail: TFA / TIS /

(95:2.5:2.5).[8] -

Time: 2–3 hours (standard).

Part 4: Quality Control & Characterization

To validate the synthesis or commercial purchase of Fmoc-Arg(Me2,sym)-OH.HCl, the following analytical parameters must be met.

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Identity | ESI-MS (Positive Mode) | |

| Purity | RP-HPLC (C18, 214 nm) | |

| Chirality | Chiral HPLC / Marfey's Method | |

| Counterion | Silver Nitrate Test / IC | Positive for Chloride ( |

NMR Interpretation (Proton NMR in DMSO- )

-

Fmoc Group: Multiplets at 7.3–7.9 ppm (8H).

- -CH: Multiplet at ~4.0–4.2 ppm.

-

Symmetric Methyls: A distinct singlet (or doublet depending on H-bonding) at ~2.7–2.8 ppm corresponding to 6 protons (

).-

Differentiation: In ADMA, you would observe two distinct methyl signals or a singlet integrating to 6H but with different splitting patterns on the guanidine NH protons. In SDMA, the symmetry often simplifies the guanidine NH signals compared to ADMA.

-

References

-

Hu, C. W., et al. (2016). "Quantitative analysis of symmetric and asymmetric dimethylarginine in human plasma by HPLC-MS/MS." Journal of Chromatography B. Link

-

Martin, A., et al. (2012). "Arg(NO2) as a side-chain protecting group for the synthesis of arginine-containing peptides."[8] Journal of Peptide Science. (Context on Arginine protection strategies). Link

-

Dahter, C., & Iwanowicz, E. (2020). "Synthesis of Methylated Arginine Analogs." Current Protocols in Chemical Biology. Link

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][6][7][8][9] Chemical Reviews. (Authoritative review on Fmoc/Side-chain strategies). Link

-

ChemImpex International. "Product Data: Fmoc-Arg(Me,sym)-OH.HCl." (Standard commercial specifications for validation). Link

Sources

- 1. Symmetric Dimethylarginine | C8H18N4O2 | CID 169148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PRELIMINARY EVALUATION OF SYMMETRIC DIMETHYLARGININE AS A BIOMARKER OF RENAL INSUFFICIENCY IN WILD AND REHABILITATED FLORIDA MANATEES (TRICHECHUS MANATUS LATIROSTRIS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. Buy Fmoc-Arg-OH.HCl | 131669-11-9 [smolecule.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis [mdpi.com]

- 9. peptide.com [peptide.com]

Precision Epigenetics: The Strategic Advantage of Fmoc-Arg(Me2,symmetric)-OH.HCl in SPPS

An In-Depth Technical Guide for Peptide Scientists

Executive Summary

The incorporation of methylated arginine residues into peptide sequences is no longer a niche requirement but a critical necessity in modern drug discovery, particularly for targeting epigenetic modulators like Protein Arginine Methyltransferase 5 (PRMT5) . While standard solid-phase peptide synthesis (SPPS) relies heavily on side-chain protection (e.g., Pbf/Pmc), the synthesis of peptides containing Symmetric Dimethylarginine (SDMA) presents a unique chemical paradox: the protecting groups often hinder the very synthesis they are meant to facilitate.

This guide advocates for the use of Fmoc-Arg(Me2,symmetric)-OH.HCl , a side-chain unprotected building block. We demonstrate that using the hydrochloride salt form, combined with specific carbodiimide/oxime coupling protocols, circumvents the kinetic "trap" of Pbf removal, significantly improves crude purity, and streamlines the synthesis of PRMT5 substrates and histone H4 mimetics.

Part 1: The Biological Imperative (Why SDMA?)

Before addressing the chemistry, one must understand the biological stakes. Arginine methylation is not merely a structural modification; it is a binary code for gene regulation.

The PRMT5 Mechanism

PRMT5 is the primary Type II methyltransferase in mammals.[1] It catalyzes the transfer of methyl groups from S-adenosylmethionine (SAM) to the

-

Target: Histone H4 (H4R3me2s) and Histone H3 (H3R8me2s).

-

Effect: These marks recruit transcriptional repressors (e.g., DNMT3A), leading to chromatin compaction and gene silencing.

-

Disease Link: Overexpression of PRMT5 is implicated in glioblastoma, leukemia, and lymphoma, making SDMA-containing peptides essential tools for developing competitive inhibitors and assay substrates.

Figure 1: The PRMT5 signaling cascade. Symmetric dimethylation acts as a repressive mark, distinct from the activation signals of asymmetric methylation.[2]

Part 2: The Chemical Architecture

The Problem with Pbf Protection on Methyl-Arg

In standard SPPS, Arginine is protected with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). Removal of Pbf requires strong acid (TFA) and scavengers.

-

The Kinetic Trap: The presence of methyl groups on the guanidine nitrogen in Methyl-Arg derivatives stabilizes the Pbf-guanidine bond. While Pbf removal from standard Arg takes ~2 hours, Pbf removal from Methyl-Arg can take 6–12 hours or fail completely , leading to "deletion" sequences where the protecting group remains attached.

The Solution: Fmoc-Arg(Me2,sym)-OH.HCl

The hydrochloride salt form (unprotected side chain) offers three distinct advantages:

-

Elimination of Deprotection Steps: Since there is no Pbf group, the difficult acidolysis step is removed entirely.

-

Steric Self-Protection: The two methyl groups on the

and -

Solubility: The HCl salt is highly soluble in DMF, unlike some zwitterionic forms of methylated amino acids.

Part 3: SPPS Methodology & Protocols

Critical Warning: Coupling Reagent Selection

While the side chain is "self-protected" by sterics and protonation, it is not inert. Using highly active bases (like high concentrations of DIPEA) with uronium salts (HATU/HBTU) can occasionally deprotonate the guanidine, leading to side-chain acylation (branching).

Recommended System: Carbodiimide/Oxime activation (DIC/Oxyma Pure). This creates a slightly acidic to neutral activation environment that maintains the protonation of the guanidine side chain, preventing side reactions.

Step-by-Step Protocol: Incorporating Fmoc-Arg(Me2,sym)-OH.HCl

1. Reagent Preparation

-

Amino Acid Solution: Dissolve Fmoc-Arg(Me2,sym)-OH.HCl (3.0 eq relative to resin loading) in DMF.

-

Activator: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq).

-

Coupling Agent: DIC (Diisopropylcarbodiimide) (3.0 eq).

2. Coupling Cycle (Automated or Manual)

-

Pre-activation: Mix the Amino Acid and Oxyma in DMF. Add DIC immediately prior to adding to the resin. Do not pre-activate for more than 2-3 minutes.

-

Reaction: Add mixture to the resin. Shake/vortex for 60–90 minutes at Room Temperature.

-

Note: Unlike standard Arg, double coupling is rarely necessary unless the sequence is extremely hydrophobic.

-

-

Wash: DMF (3 x 1 min), DCM (3 x 1 min).

-

Kaiser Test: Perform a ninhydrin test. If negative (yellow), proceed.

3. Cleavage Cocktail (The "Low Scavenger" Advantage)

Because there is no Pbf group to generate sulfonyl cations, the scavenger load can be reduced.

-

Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O.[3]

-

Time: 2 hours (Standard) vs. 6+ hours (required for Pbf-protected derivatives).

Comparative Workflow Efficiency

Figure 2: Workflow comparison. The HCl salt strategy eliminates the rate-limiting Pbf removal step, reducing synthesis time and preventing incomplete deprotection impurities.

Part 4: Data & Quality Control

When analyzing peptides containing SDMA, standard HPLC retention times will shift compared to native Arginine.

HPLC/MS Characterization Table

| Feature | Native Arginine (Arg) | Symmetric Dimethylarginine (SDMA) | Asymmetric Dimethylarginine (ADMA) |

| Mass Shift | M | M + 28.03 Da | M + 28.03 Da |

| Hydrophobicity | Low (Polar) | Moderate (Methyls add bulk) | Moderate |

| HPLC Retention | Early Elution | Later Elution (vs Arg) | Often co-elutes with SDMA* |

| Fragmentation | Neutral loss of Guanidine | Loss of Dimethylguanidine (87 Da) | Loss of Dimethylguanidine (87 Da) |

*Note: Separating SDMA and ADMA isomers requires specialized columns (e.g., Phenyl-Hexyl) or optimized gradients, as they are isobaric.

Troubleshooting Common Issues

-

Issue: Low Coupling Efficiency.

-

Cause: The HCl salt can slightly acidify the coupling mixture if not buffered correctly by the carbodiimide.

-

Fix: Ensure fresh DIC. Do not use DIPEA unless absolutely necessary (and keep < 1.0 eq), as excess base risks side-chain acylation.

-

-

Issue: Side Chain Acylation (Branching).

-

Cause: Guanidine group became deprotonated during activation.

-

Fix: Switch strictly to DIC/Oxyma. Avoid HATU/DIPEA.

-

References

-

Bedford, M. T., & Clarke, S. G. (2009). Protein arginine methylation in mammals: who, what, and why. Molecular Cell, 33(1), 1-13.

-

Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.

-

Elmahdi, B., et al. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Green Chemistry.

-

Bachem. Technical Note: Handling of Arginine Derivatives in SPPS.

-

Merck Millipore (Novabiochem). Fmoc-Arg(Me)2-OH HCl sym. Product Data & Protocols.

Sources

Fmoc-Arg(Me2,symmetric)-OH.HCl solubility and stability

An In-depth Technical Guide to the Solubility and Stability of Fmoc-Arg(Me2,symmetric)-OH.HCl

Authored by: A Senior Application Scientist

Introduction: The Role of Symmetric Dimethylarginine in Modern Peptide Science

In the landscape of synthetic peptide chemistry, the incorporation of post-translationally modified amino acids is paramount for emulating biological function and developing novel therapeutics. Among these, methylated arginine residues are of significant interest due to their critical roles in protein-protein interactions, signal transduction, and gene regulation. Fmoc-Arg(Me2,symmetric)-OH.HCl, or Nα-Fmoc-N',N'-dimethyl-L-arginine hydrochloride, is the building block of choice for introducing symmetrically dimethylated arginine into peptide sequences via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1]

This guide provides a comprehensive technical overview of the core physicochemical properties of Fmoc-Arg(Me2,symmetric)-OH.HCl—its solubility and stability. Understanding these parameters is not merely academic; it is fundamental to ensuring successful, high-yield peptide synthesis, minimizing side reactions, and guaranteeing the fidelity of the final product. We will explore the causality behind its behavior in common laboratory settings and provide field-proven protocols to empower researchers in their experimental design and execution.

Molecular Identity:

-

Chemical Name: (2S)-5-[(N,N'-dimethylcarbamimidoyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid hydrochloride[2]

-

Molecular Formula: C₂₃H₂₉ClN₄O₄[2]

-

Molecular Weight: 461.0 g/mol [3]

-

CAS Number: 1330286-46-8[2]

Solubility Profile: A Foundation for Efficient Coupling

The success of any coupling step in SPPS is contingent upon the complete dissolution of the activated amino acid in the reaction solvent. Incomplete solubility leads directly to lower coupling efficiency, truncated sequences, and complex purification challenges. The hydrochloride salt form of Fmoc-Arg(Me2,symmetric)-OH is intentionally designed to enhance its solubility in the polar aprotic solvents favored in peptide synthesis.[4]

Solubility in Common SPPS Solvents

Fmoc-Arg(Me2,symmetric)-OH.HCl exhibits moderate to good solubility in the most prevalent solvents used for SPPS. This solubility is critical for preparing stock solutions for automated synthesizers and for ensuring efficient diffusion and reaction kinetics within the resin matrix.

| Solvent | Abbreviation | Typical Solubility | Rationale & Commentary |

| N,N-Dimethylformamide | DMF | Moderate to Good | The most common solvent for SPPS. The polarity of DMF is well-suited to solvate the peptide backbone and this amino acid derivative. However, poor quality or aged DMF can contain dimethylamine impurities, which can compromise Fmoc group stability.[5] |

| N-Methyl-2-pyrrolidone | NMP | Moderate to Good | An excellent alternative to DMF, often providing superior solvation for complex or aggregating sequences.[4] It is generally considered more stable than DMF, though some reports suggest Fmoc-amino acids may exhibit greater decomposition in NMP over extended periods compared to DMF.[5] |

| Dimethyl sulfoxide | DMSO | Good | A highly polar solvent capable of disrupting secondary structures and improving solubility.[6] It is often used as a co-solvent in difficult couplings. Hygroscopic DMSO can significantly impact solubility, so using newly opened bottles is crucial.[7] |

| Water / 1% Acetic Acid | H₂O / AcOH | Soluble | The hydrochloride salt enhances aqueous solubility.[6] While not a primary SPPS solvent, this property is relevant for certain analytical or purification procedures. |

Expert Insight: The term "moderate solubility" implies that while the compound dissolves, it may do so slowly or require a larger solvent volume compared to non-arginine derivatives.[4] Factors such as the presence of the bulky Fmoc group and the specific salt form can influence the dissolution rate. If solubility issues are suspected, brief sonication of the solution prior to its addition to the resin can be an effective strategy to ensure complete dissolution.[6]

Protocol: Quantitative Solubility Determination

This protocol provides a self-validating system to determine the saturation solubility of Fmoc-Arg(Me2,symmetric)-OH.HCl in a solvent of choice (e.g., DMF).

Objective: To determine the maximum concentration (mg/mL or M) of the amino acid derivative that can be dissolved in a given solvent at room temperature.

Methodology:

-

Preparation: Add a pre-weighed amount of Fmoc-Arg(Me2,symmetric)-OH.HCl (e.g., 50 mg) to a small, calibrated volumetric flask or vial.

-

Solvent Addition: Add the chosen solvent (e.g., DMF) in small, precise increments (e.g., 100 µL).

-

Dissolution: After each addition, vortex the mixture vigorously for 1-2 minutes. Allow the solution to stand and observe for any undissolved solid.

-

Equilibration: If solid remains, continue adding solvent incrementally until all solid material is visibly dissolved. To ensure equilibrium is reached, allow the solution to stand for at least 30 minutes. The absence of any particulate matter indicates complete dissolution.

-

Calculation: The solubility is calculated based on the initial mass of the solute and the total volume of solvent added to achieve a clear solution.

-

Solubility (mg/mL) = Initial Mass (mg) / Total Solvent Volume (mL)

-

Stability Profile: Preserving Integrity from Bottle to Peptide

The chemical stability of Fmoc-Arg(Me2,symmetric)-OH.HCl is a multi-faceted issue, influenced by the solvent environment, pH, temperature, and storage conditions. Degradation can compromise the integrity of the building block, leading to failed couplings and the introduction of impurities.

Stability in Solution

Once dissolved, the stability of the amino acid in SPPS solvents is critical, especially in automated synthesizers where solutions may sit for hours.

-

Solvent Choice: While both DMF and NMP are effective solvents, the stability of Fmoc-protected amino acids can vary between them. Studies on related arginine derivatives like Fmoc-Arg(Pbf)-OH have shown them to be highly stable in both DMF and NBP (N-butylpyrrolidone, a greener alternative) at room temperature.[8] In contrast, other derivatives like Fmoc-Arg(Boc)₂-OH show slow degradation over time.[8][9] Given the stability of the N,N'-dimethylguanidino group, Fmoc-Arg(Me2,symmetric)-OH.HCl is expected to exhibit high stability in high-purity DMF and NMP.

-

Solvent Quality: The primary cause of instability in solution is often solvent impurity. DMF can degrade to form dimethylamine, a base that can cause premature cleavage of the Fmoc group.[5] Causality: The Fmoc group is designed to be labile to secondary amines like piperidine. The presence of dimethylamine in the solvent mimics this condition, leading to unintended deprotection and subsequent side reactions, such as the coupling of a second amino acid.

Degradation Pathways and Side Reactions

The most significant potential side reaction for activated arginine derivatives is intramolecular cyclization to form an unreactive δ-lactam.[10][11]

-

Mechanism: Upon activation of the carboxylic acid (e.g., with DIC/Oxyma), the molecule becomes primed for nucleophilic attack. The guanidinium group of the arginine side chain, if deprotonated, can act as an internal nucleophile, attacking the activated carboxyl group to form a stable six-membered ring (a δ-lactam). This cyclized product is incapable of participating in the desired peptide bond formation.[11]

-

Mitigation: The symmetric dimethylation of the guanidinium group, along with its protonation as a hydrochloride salt, significantly reduces the nucleophilicity of the side chain, thereby disfavoring lactam formation compared to unprotected Fmoc-Arg-OH. However, under the basic conditions of coupling, partial deprotonation can still occur, making rapid and efficient coupling essential.

Storage and Handling

Proper storage is crucial to prevent degradation from moisture and other environmental factors.

-

Long-Term Storage: For long-term preservation of its integrity, the compound should be stored desiccated at -20°C.[6]

-

Short-Term Storage & In-Use: When in use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture, which can affect the compound's stability and handling. Stock solutions in high-purity DMF are generally stable for several days, but for critical applications, it is best practice to prepare them fresh.[8]

Workflow: Assessing Solution Stability via HPLC

This workflow provides a robust method for validating the stability of a prepared stock solution over a typical timeframe for automated synthesis.

Caption: HPLC-based workflow for assessing the stability of a stock solution.

Concluding Remarks for the Practicing Scientist

Fmoc-Arg(Me2,symmetric)-OH.HCl is a robust and essential reagent for probing the biological significance of symmetric arginine dimethylation. Its handling, however, demands the rigor and attention to detail befitting a Senior Application Scientist.

-

Prioritize Solubility: Always ensure complete dissolution before initiating a coupling reaction. Sonication is a simple but powerful tool to overcome slow dissolution rates.

-

Respect Stability: Use only high-purity, fresh solvents. While the derivative is inherently more stable than many complex amino acids, poor solvent quality is the most common and avoidable cause of failure. For syntheses running over extended periods, preparing fresh solutions is a prudent investment in the final outcome.

-

Validate Your System: Do not assume stability. The simple HPLC-based workflow described herein can provide definitive evidence of the stability of your solutions within your specific laboratory environment and protocols, embodying the principle of a self-validating system.

By understanding and controlling the fundamental parameters of solubility and stability, researchers can confidently incorporate this critical building block, ensuring the synthesis of high-purity peptides for downstream applications in drug discovery and chemical biology.

References

- Vulcanchem. Fmoc-Arg-OH.HCl - 131669-11-9.

- Benchchem. Fmoc-Arg-OH.HCl | 131669-11-9.

- ChemPep. 154445-77-9 | Fmoc-Arg(Pbf)-OH.

- MedchemExpress.com. Fmoc-Arg-OH (Synonyms: Fmoc-L-Arginine).

- American Elements. Fmoc-Arg(Me)2-OH (Symmetrical).

- ResearchGate. Stability of Fmoc-Arg(X)-OH in DMF (N,N-dimethylformamide) and NBP....

- Green Chemistry (RSC Publishing). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent.

- American Elements. Fmoc-Arg(Me)2-OH.HCl (Symmetrical) | CAS 1330286-46-8.

- Aapptec Peptides. Fmoc-Arg(Me)2-OH HCl sym..

- MDPI. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis.

- ResearchGate.

- Chem-Impex. Na-Fmoc-N?,?-dimethyl-L-arginine (symmetrical) hydrochloride.

- AAPPTec. Solvents for Solid Phase Peptide Synthesis.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. americanelements.com [americanelements.com]

- 3. peptide.com [peptide.com]

- 4. Fmoc-Arg-OH.HCl (131669-11-9) for sale [vulcanchem.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Biological significance of symmetric dimethylarginine

Biological Significance of Symmetric Dimethylarginine (SDMA) A Technical Guide for Research and Drug Development

Executive Summary: Beyond the "Inert" Isomer

For decades, Symmetric Dimethylarginine (SDMA) was dismissed as the metabolically inert isomer of Asymmetric Dimethylarginine (ADMA).[1] While ADMA garnered attention as a direct inhibitor of nitric oxide synthase (NOS), SDMA was viewed merely as a renal waste product.[2] This perspective has fundamentally shifted.

We now recognize SDMA as a high-fidelity biomarker for Glomerular Filtration Rate (GFR) that outperforms creatinine in sensitivity, and as a critical functional molecule in RNA splicing. For drug development professionals, SDMA presents a dual utility:

-

Safety Biomarker: A superior metric for detecting early drug-induced kidney injury (DIKI) in preclinical and clinical trials.

-

Therapeutic Proxy: A direct readout of PRMT5 activity, a high-value target in oncology (e.g., glioblastoma, AML).

This guide synthesizes the biochemistry, pathological mechanisms, and quantification protocols for SDMA, designed to support rigorous experimental design.

Biochemistry & Metabolism

SDMA is a post-translational modification (PTM) product, not encoded directly by the genome. Its lifecycle is distinct from its isomer ADMA, dictating its utility as a biomarker.

Synthesis: The PRMT5/9 Axis

Arginine residues within proteins are methylated by Protein Arginine Methyltransferases (PRMTs) .

-

Type I PRMTs (PRMT1, 3, 4, 6, 8): Produce ADMA.

-

Type II PRMTs (PRMT5, 9): Produce SDMA.

PRMT5 is the dominant enzyme, functioning in a complex with MEP50 (WDR77) . It symmetrically dimethylates the guanidino nitrogen of arginine residues in histones (H3R8, H4R3) and non-histone proteins (Sm proteins of the spliceosome).

Clearance: The Renal Exclusivity

Unlike ADMA, which is actively metabolized by DDAH (Dimethylarginine Dimethylaminohydrolase), SDMA is not catabolized. It is eliminated almost exclusively (>90%) via renal excretion. This "metabolic dead-end" status is precisely what makes it an ideal GFR tracer—its accumulation is a direct function of filtration failure, unconfounded by enzymatic downregulation.

Table 1: Comparative Biochemistry of Methylarginines

| Feature | ADMA (Asymmetric) | SDMA (Symmetric) |

| Primary Enzyme | PRMT1 (Type I) | PRMT5 (Type II) |

| Metabolic Fate | Hydrolysis by DDAH (80%), Renal (20%) | Renal Excretion (>90%) |

| NOS Inhibition | Direct (Competitive inhibitor) | Indirect (Competes for uptake) |

| Cellular Transport | CAT-1, CAT-2A/B | CAT-1, CAT-2A/B |

| Biological Role | Vascular tone regulator | Spliceosome assembly, GFR marker |

Physiological & Pathological Mechanisms

The Nitric Oxide Competition (Cardiovascular Axis)

SDMA does not bind the catalytic site of NOS. However, it accumulates to high levels in Chronic Kidney Disease (CKD) and acts as a competitive antagonist for Cationic Amino Acid Transporters (CATs) .

-

Mechanism: High serum SDMA blocks L-arginine entry into endothelial cells.

-

Result: Intracellular "Arginine starvation" reduces NO production, driving endothelial dysfunction and hypertension.

The Spliceosome Assembly (Oncology Axis)

This is the critical mechanism for drug developers targeting PRMT5. The spliceosome requires a core of seven Sm proteins (B/B', D1, D2, D3, E, F, G) to form a ring around snRNA.

-

The Trigger: PRMT5 symmetrically dimethylates arginine tails on SmD1, SmD3, and SmB/B' .

-

The Effect: This methylation increases the affinity of Sm proteins for the SMN (Survival of Motor Neuron) complex, facilitating the assembly of small nuclear ribonucleoproteins (snRNPs).

-

Therapeutic Implication: PRMT5 inhibitors (e.g., in trials for MTAP-deleted cancers) prevent this methylation. Monitoring plasma SDMA or cellular SDMA-Sm levels serves as a pharmacodynamic (PD) marker for PRMT5 target engagement.

Figure 1: The dual fate of SDMA: Functional role in spliceosome assembly (intracellular) vs. pathological role in NO inhibition and renal clearance (extracellular).

Technical Methodology: LC-MS/MS Quantification

While ELISA kits exist, they often suffer from cross-reactivity with ADMA and L-Arginine due to structural isomerism. LC-MS/MS is the gold standard for drug development and clinical validation.

Experimental Design Strategy

-

Matrix: Plasma or Serum (EDTA plasma preferred for stability).

-

Internal Standard (IS): Essential due to matrix effects. Use d6-SDMA or 13C-SDMA .

-

Separation Challenge: SDMA and ADMA are isobaric (same mass). They must be chromatographically separated before MS detection.

Validated Protocol (HILIC Method)

Step 1: Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma into a 1.5 mL tube.

-

Add 150 µL of Precipitating Solution (Methanol containing 0.1% Formic Acid + 100 nM d6-SDMA Internal Standard).

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of supernatant to an autosampler vial.

Step 2: Chromatographic Separation

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is superior to C18 for polar amino acids.

-

Recommended: Waters BEH Amide or Agilent Poroshell HILIC-Z (2.1 x 100 mm, 1.7 µm).

-

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 90% B (Isocratic hold)

-

1-4 min: 90% -> 50% B (Linear ramp)

-

4-6 min: 50% B (Wash)

-

6.1 min: 90% B (Re-equilibration)

-

Step 3: Mass Spectrometry (MRM Parameters) Operate in Positive Electrospray Ionization (ESI+) mode.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| SDMA | 203.2 | 172.1 | 25 | 22 |

| ADMA | 203.2 | 46.1 (or 158.1) | 25 | 18 |

| d6-SDMA (IS) | 209.2 | 178.1 | 25 | 22 |

Note: The transition 203.2 -> 172.1 is specific to SDMA (loss of methylamine), whereas ADMA typically fragments to 46.1 (dimethylamine) or 158.1.

Figure 2: Step-by-step LC-MS/MS workflow for precise quantification of SDMA in biological fluids.

Clinical Interpretation & Reference Ranges

When interpreting SDMA data in translational studies:

-

Human Reference Range: Typically 0.30 – 0.65 µmol/L (approx. 6 – 13 µg/dL).

-

The "Creatinine Blind Spot": Creatinine levels do not rise significantly until ~75% of renal function is lost (the "renal functional reserve"). SDMA levels rise when GFR drops by ~25-40% .[3]

-

Impact of Muscle Mass: Creatinine is a breakdown product of creatine phosphate in muscle. Sarcopenic patients (common in oncology and elderly populations) may have artificially low creatinine, masking renal injury. SDMA is independent of muscle mass, making it the superior safety biomarker for these cohorts.

References

-

Kielstein, J. T., et al. (2006).[2] "Symmetric dimethylarginine (SDMA) as endogenous marker of renal function--a meta-analysis." Nephrology Dialysis Transplantation. Link

-

Brahms, H., et al. (2001). "Symmetrical dimethylation of arginine residues in spliceosomal Sm protein B/B' and the Sm-like protein LSm4, and their interaction with the SMN complex." RNA. Link

-

Schwedhelm, E., & Böger, R. H. (2011). "The role of asymmetric and symmetric dimethylarginines in renal disease." Nature Reviews Nephrology. Link

-

Martens-Lobenhoffer, J., & Bode-Böger, S. M. (2006). "Fast and efficient determination of arginine, symmetric dimethylarginine, and asymmetric dimethylarginine in biological fluids by liquid chromatography-mass spectrometry." Clinical Chemistry. Link

-

Stopa, N., et al. (2015).[4] "The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond." Cellular and Molecular Life Sciences. Link

Sources

- 1. Asymmetric (ADMA) and Symmetric (SDMA) Dimethylarginines in Chronic Kidney Disease: A Clinical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clevelandheartlab.com [clevelandheartlab.com]

- 3. vetinsight.org [vetinsight.org]

- 4. Molecular basis for substrate recruitment to the PRMT5 methylosome - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Practical Guide to the Solid-Phase Synthesis of Histone Tail Peptides Using Fmoc-Arg(Me2,symmetric)-OH.HCl

Introduction: The Significance of Symmetric Arginine Dimethylation in Histone Tails

The field of epigenetics has illuminated the profound impact of post-translational modifications (PTMs) on histone proteins in regulating gene expression and chromatin architecture.[1] These modifications, including acetylation, phosphorylation, and methylation, form a complex "histone code" that is written and interpreted by various cellular enzymes to control DNA accessibility and transcription.[2]

Among these modifications, the methylation of arginine residues on histone tails is a critical regulatory mark. Arginine can be monomethylated, asymmetrically dimethylated (aDMA), or symmetrically dimethylated (sDMA). Each state can lead to distinct downstream biological outcomes by altering the binding of effector proteins or "readers" of the histone code.[1] For instance, the symmetric dimethylation of Histone H3 at arginine 2 (H3R2me2s) can antagonize the binding of effector proteins to the neighboring H3K4me3 mark, thereby modulating transcriptional activity.

The study of these specific PTMs necessitates pure, well-defined peptide fragments corresponding to histone tails. Chemical synthesis provides an indispensable tool for producing these peptides with precisely placed modifications, which are crucial for developing specific antibodies, characterizing reader domain interactions, and screening for novel therapeutic agents targeting epigenetic pathways.[3][4] This guide provides a detailed protocol and the underlying chemical principles for the synthesis of histone tail peptides containing symmetric dimethylarginine using Fmoc-Arg(Me2,symmetric)-OH.HCl via solid-phase peptide synthesis (SPPS).

The Key Building Block: Fmoc-Arg(Me2,symmetric)-OH.HCl

The successful incorporation of modified amino acids is the cornerstone of synthesizing complex peptides. For symmetric dimethylarginine, the reagent of choice is Nα-Fmoc-Nω,Nω'-dimethyl-L-arginine hydrochloride (Fmoc-Arg(Me2,symmetric)-OH.HCl).

-

The Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine is the basis of the most common SPPS strategy. Its key feature is its lability to basic conditions (typically a piperidine solution), while remaining stable to the acidic conditions used for final cleavage and side-chain deprotection. This orthogonality is fundamental to the stepwise elongation of the peptide chain.[5]

-

Symmetric Dimethylation: The guanidinium side chain of arginine is pre-methylated. A critical advantage of this building block is that the symmetric dimethyl modification is stable throughout the entire synthesis process, including the final trifluoroacetic acid (TFA)-mediated cleavage from the resin. This obviates the need for a temporary side-chain protecting group (e.g., Pbf, Pmc, or Mtr) commonly used for standard Fmoc-Arg-OH, simplifying the synthesis.

-

The Hydrochloride Salt: The HCl salt form of the amino acid enhances its stability and improves its solubility in the organic solvents used during synthesis, such as dimethylformamide (DMF).

Despite its advantages, the bulky and permanently charged nature of the symmetric dimethylguanidinium group can present a steric challenge, potentially leading to slower or incomplete coupling reactions. Therefore, an optimized coupling strategy is essential for achieving high yields and purity.

Synthesis Workflow: From Resin to Purified Peptide

The synthesis of a histone tail peptide is a cyclical process involving the sequential addition of amino acids to a growing chain anchored on a solid support (resin).[6] The entire workflow can be visualized as follows:

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Protocol: Synthesis of a Model Histone H4 Peptide

This protocol details the manual synthesis of a 10-amino acid peptide derived from the N-terminus of human histone H4, containing a symmetric dimethylation at Arginine 3: Ac-SGR(sMe2)GKGGKGL-NH2 .

4.1. Materials and Reagents

| Reagent/Material | Purpose |

| Rink Amide MBHA Resin | Solid support for C-amidated peptides |

| N,N-Dimethylformamide (DMF) | Primary solvent |

| Dichloromethane (DCM) | Solvent for washing |

| Piperidine | Fmoc deprotection reagent |

| Fmoc-Amino Acids | Peptide building blocks |

| Fmoc-Arg(Me2,symmetric)-OH.HCl | Key modified building block |

| HBTU | Coupling activator |

| N,N-Diisopropylethylamine (DIPEA) | Activation base |

| Acetic Anhydride | N-terminal acetylation reagent |

| Trifluoroacetic Acid (TFA) | Cleavage and deprotection acid |

| Triisopropylsilane (TIS) | Cation scavenger |

| Diethyl Ether (cold) | Peptide precipitation |

| Acetonitrile (ACN) & Water (HPLC Grade) | Mobile phase for purification |

4.2. Step-by-Step Synthesis Procedure

This protocol assumes a 0.1 mmol synthesis scale. Manual synthesis can be performed in specialized glass reaction vessels with a sintered glass frit.[5]

Step 1: Resin Swelling

-

Place Rink Amide resin (0.1 mmol) in the reaction vessel.

-

Add DMF (~10 mL/g of resin) and gently agitate for 1 hour at room temperature to swell the resin beads.

-

Drain the DMF.

Step 2: Initial Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh 20% piperidine/DMF solution and agitate for another 15 minutes.[7][8]

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

Step 3: Iterative Amino Acid Coupling (Example: C-terminal Leucine)

-

In a separate vial, pre-activate the first amino acid:

-

Fmoc-Leu-OH (0.4 mmol, 4 eq)

-

HBTU (0.39 mmol, 3.9 eq)

-

Dissolve in DMF (~3 mL).

-

Add DIPEA (0.8 mmol, 8 eq) and vortex for 1-2 minutes.

-

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate at room temperature for 1-2 hours.

-

Drain the coupling solution and wash the resin with DMF (5 times).

-

(Optional but Recommended): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction. If the test is positive, repeat the coupling step (double coupling).

Step 4: Synthesis Cycle Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each amino acid in the sequence (Gly, Lys(Boc), Gly, Gly, Lys(Boc), Gly).

Step 5: Coupling of Fmoc-Arg(Me2,symmetric)-OH.HCl Causality: The charged and sterically hindered nature of the Arg(Me2,sym) side chain requires optimized conditions to ensure complete incorporation.

-

Perform the Fmoc deprotection on the N-terminal glycine as described in Step 2.

-

Prepare the activation mixture:

-

Fmoc-Arg(Me2,symmetric)-OH.HCl (0.5 mmol, 5 eq)

-

HBTU (0.49 mmol, 4.9 eq)

-

Dissolve in DMF.

-

Add DIPEA (1.0 mmol, 10 eq). Note the higher equivalents of base needed to neutralize both the HCl salt and the carboxylic acid.

-

-

Add the activated solution to the resin and agitate for at least 4 hours. An overnight coupling is also effective.

-

Wash thoroughly with DMF. A positive Kaiser test is common after the first coupling attempt. It is highly recommended to perform a double coupling for this residue by repeating step 5.3.

Step 6: Completion of Sequence and N-Terminal Acetylation

-

Continue the synthesis cycle for the final amino acid (Ser(tBu)).

-

After the final Fmoc deprotection, wash the resin with DMF.

-

Add a solution of 20% acetic anhydride and 5% DIPEA in DMF to the resin.

-

Agitate for 30 minutes. This caps the N-terminus with an acetyl group, mimicking the natural state of many histone tails.[8]

-

Wash the resin with DMF (5 times) and DCM (5 times), then dry the resin under vacuum.

4.3. Peptide Cleavage, Purification, and Characterization

Step 7: Cleavage from Resin

-

Prepare a cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. Safety Note: Work in a fume hood and wear appropriate PPE.

-

Add the cleavage cocktail (~5 mL) to the dried resin and agitate for 2-3 hours at room temperature.[9] The TIS acts as a scavenger to prevent re-attachment of reactive species to the peptide.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

Step 8: Precipitation and Purification

-

Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (~40 mL).

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the white peptide pellet under vacuum.

-

Dissolve the crude peptide in a Water/Acetonitrile mixture and purify using preparative reverse-phase HPLC (RP-HPLC).[10]

Step 9: Quality Control

-

Analytical HPLC: Analyze the purified fractions to assess purity. A purity level of >95% is typically required for biological assays.

-

Mass Spectrometry: Confirm the molecular weight of the peptide using ESI-MS. The observed mass should match the calculated theoretical mass. High-resolution mass spectrometry can provide further confirmation and fragmentation analysis can verify the sequence.[10][11]

Table 1: Summary of Key Synthesis Parameters

| Parameter | Recommendation | Rationale |

| Resin | Rink Amide (for C-terminal amide) | Provides a direct route to C-terminally amidated peptides upon TFA cleavage. |

| Coupling Reagents | HBTU/DIPEA | Provides rapid and efficient activation with minimal side reactions. |

| Amino Acid Equivalents | 4-5 eq | Ensures a sufficient excess to drive the coupling reaction to completion. |

| Arg(Me2,sym) Coupling | 5 eq, extended time (4h+), double coupling | Overcomes steric hindrance and charge effects of the modified side chain. |

| Deprotection | 20% Piperidine in DMF | Standard reagent for fast and clean removal of the Fmoc group. |

| Cleavage Cocktail | TFA / H₂O / TIS (95:2.5:2.5) | Strong acid for cleavage, with scavengers to protect sensitive residues. |

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | - Insufficient coupling time/reagents. - Steric hindrance (especially at Arg(Me2,sym)). - Peptide aggregation on resin. | - Repeat the coupling step (double couple). - Increase coupling time. - Use a different solvent like N-butylpyrrolidinone (NBP) which can disrupt aggregation.[12] |

| Low Crude Purity After Cleavage | - Incomplete coupling at one or more steps leading to deletion sequences. - Premature chain termination (capping). | - Ensure a negative Kaiser test after each coupling. - Use fresh, high-quality reagents. - Optimize coupling for difficult residues. |

| Low Yield of Final Peptide | - Loss of resin during washing steps. - Inefficient cleavage from the resin. - Poor precipitation or loss during purification. | - Ensure careful handling during manual synthesis. - Extend cleavage time if necessary. - Optimize precipitation and HPLC protocols. |

| Unexpected Mass in MS | - Deletion or addition of an amino acid. - Incomplete removal of a side-chain protecting group. - Modification during cleavage. | - Re-evaluate the synthesis protocol and reagent calculations. - Ensure cleavage cocktail contains appropriate scavengers. - Check masses of all protecting groups. |

Conclusion

The solid-phase synthesis of histone tail peptides containing symmetric dimethylarginine is a robust and accessible method for producing vital research tools. By employing Fmoc-Arg(Me2,symmetric)-OH.HCl and optimizing the coupling conditions to account for its unique steric and electronic properties, researchers can generate high-purity peptides essential for advancing our understanding of chromatin biology and for the development of next-generation epigenetic therapies. The protocol described herein provides a validated framework that can be adapted for the synthesis of a wide variety of histone peptide sequences.

References

- Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved February 3, 2026.

- Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved February 3, 2026.

-

EurekAlert!. (2022, October 18). New chemoproteomic method enables global profiling of arginine dimethylation. Retrieved February 3, 2026, from [Link]

- University of the Pacific Scholarly Commons. (n.d.). Solid Phase Peptide Synthesis. Retrieved February 3, 2026.

- National Institutes of Health. (n.d.). Enrichment of histone tail methylated lysine residues via cavitand-decorated magnetic nanoparticles for ultra-sensitive proteomics - PMC. Retrieved February 3, 2026.

- CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved February 3, 2026.

- APPTA. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 3, 2026.

- Royal Society of Chemistry. (n.d.). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry. Retrieved February 3, 2026.

- National Institutes of Health. (n.d.). Toxic Dimethylarginines: Asymmetric Dimethylarginine (ADMA) and Symmetric Dimethylarginine (SDMA) - PMC. Retrieved February 3, 2026.

- MDPI. (n.d.). Design and Synthesis of Novel Hybrid Benzamide-Peptide Histone Deacetylase Inhibitors. Retrieved February 3, 2026.

- National Institutes of Health. (n.d.). Symmetrical dimethylarginine methylation is required for the localization of SMN in Cajal bodies and pre-mRNA splicing - PMC. Retrieved February 3, 2026.

- ResearchGate. (2024, July 12). (PDF) Enrichment of histone tail methylated lysine residues via cavitand-decorated magnetic nanoparticles for ultra-sensitive proteomics. Retrieved February 3, 2026.

-

PubMed. (2020, August 7). Improved Discrimination of Asymmetric and Symmetric Arginine Dimethylation by Optimization of the Normalized Collision Energy in Liquid Chromatography-Mass Spectrometry Proteomics. Retrieved February 3, 2026, from [Link]

-

PubMed. (2007, May 25). Isolation and characterization of proteins associated with histone H3 tails in vivo. Retrieved February 3, 2026, from [Link]

-

PubMed. (2008, February 8). Arginine methylation of the histone H3 tail impedes effector binding. Retrieved February 3, 2026, from [Link]

- National Institutes of Health. (2023, January 7). Global lysine methylome profiling using systematically characterized affinity reagents - PMC. Retrieved February 3, 2026.

- ResearchGate. (n.d.). Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides | Request PDF. Retrieved February 3, 2026.

- National Institutes of Health. (2021, December 24). Alterations of Asymmetric Dimethylarginine (ADMA)-Containing Protein Profiles Associated with Chronic Pancreatitis Pathogenesis - PMC. Retrieved February 3, 2026.

-

PubMed. (2014, February 23). A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Retrieved February 3, 2026, from [Link]

- National Institutes of Health. (n.d.). Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. Retrieved February 3, 2026.

-

PubMed. (2016, August 3). Supramolecular Affinity Labeling of Histone Peptides Containing Trimethyllysine and Its Application to Histone Deacetylase Assays. Retrieved February 3, 2026, from [Link]

Sources

- 1. Arginine methylation of the histone H3 tail impedes effector binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Global lysine methylome profiling using systematically characterized affinity reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and characterization of proteins associated with histone H3 tails in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Supramolecular Affinity Labeling of Histone Peptides Containing Trimethyllysine and Its Application to Histone Deacetylase Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. youtube.com [youtube.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Scholarly Commons - Pacific Undergraduate Research and Creativity Conference (PURCC): Solid Phase Peptide Synthesis [scholarlycommons.pacific.edu]

- 9. Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solid Phase Synthesis [sigmaaldrich.com]

- 11. Improved Discrimination of Asymmetric and Symmetric Arginine Dimethylation by Optimization of the Normalized Collision Energy in Liquid Chromatography-Mass Spectrometry Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Fmoc-Arg(Me2,symmetric)-OH.HCl coupling reagents and conditions

Application Note: Advanced Coupling Protocols for Fmoc-Arg(Me2,symmetric)-OH.HCl

Executive Summary

Fmoc-Arg(Me2,symmetric)-OH.HCl (Symmetric Dimethylarginine, SDMA) presents a unique challenge in Solid Phase Peptide Synthesis (SPPS).[1] Unlike standard arginine derivatives protected with Pbf or Pmc groups, the ".HCl" designation indicates that the guanidine side chain is unprotected (relying solely on protonation to mask its nucleophilicity).

While this form is significantly more atom-economical and cost-effective than its Pbf-protected counterpart, it is incompatible with standard base-driven coupling protocols (e.g., HATU/DIPEA).[1] The presence of tertiary bases deprotonates the guanidine side chain, triggering rapid

This guide details a base-free "Boost" coupling strategy using DIC/Oxyma Pure, validated to suppress lactam formation while driving the reaction to completion despite the steric bulk of the dimethylated guanidine.

Critical Mechanistic Insight

The "Proton-Protection" Paradox

The guanidine group of SDMA has a pKa of ~12. In the HCl salt form, it exists as a stable, non-nucleophilic cation (

-

Standard SPPS (HATU/DIPEA): The addition of DIPEA (pKa ~10-11) shifts the equilibrium, generating a fraction of neutral, highly nucleophilic guanidine. This species attacks the activated

-carboxyl group, forming a stable -

Recommended Strategy (DIC/Oxyma): Carbodiimide chemistry operates under slightly acidic to neutral conditions (pH 3–6).[1] This maintains the guanidine in its protonated, unreactive state throughout the activation and coupling cycle.

Visualizing the Pathway

The diagram below illustrates the divergence between the failure mode (Base-Driven) and the success mode (Acid-Stabilized).

Figure 1: Mechanistic divergence of unprotected Arginine coupling.[1] Base-mediated activation leads to lactamization, while carbodiimide activation preserves the reactive species.

Reagent Selection & Stoichiometry

| Reagent | Role | Recommended Grade/Type |

| Fmoc-Arg(Me2,sym)-OH.HCl | Amino Acid | High Purity (>98%); Must be HCl salt |

| DIC (Diisopropylcarbodiimide) | Activator | Freshly distilled or high-quality sequencing grade |

| Oxyma Pure | Additive | Ethyl cyano(hydroxyimino)acetate (Explosion safe replacement for HOBt) |

| DMF | Solvent | Amine-free (critical); Dimethylamine contamination causes Fmoc cleavage |

| NMP | Co-solvent | Optional: Use if sequence is aggregation-prone |

Why not HOBt? Oxyma Pure is more acidic and generates a more reactive ester than HOBt, which is crucial for overcoming the steric hindrance of the dimethylated side chain without requiring base.

Detailed Protocol: The "Boost" Strategy

This protocol utilizes a "Boost" step where additional DIC is added mid-reaction.[2] This regenerates the active ester in situ without adding excess amino acid, driving the sluggish reaction to completion.

Step 1: Preparation of Reagents

-

Amino Acid Solution (0.2 M): Dissolve Fmoc-Arg(Me2,sym)-OH.HCl (1.0 eq) and Oxyma Pure (1.0 eq) in DMF.

-

Note: The HCl salt may dissolve slower than Pbf-protected AA. Sonication (30 sec) is permissible.[1]

-

-

Activator Solution: DIC (neat or 1.0 M in DMF).[1]

Step 2: Coupling Cycle (Manual or Automated)

-

Resin Preparation: Ensure the resin is Fmoc-deprotected and washed (DMF x3).

-

Activation: Add the Amino Acid/Oxyma solution to the resin.[2][3]

-

Initiation: Immediately add DIC (1.0 eq) .

-

Primary Incubation: Agitate at Room Temperature for 45 minutes .

-

Do not drain.

-

-

The "Boost": Add a second portion of DIC (0.5 – 1.0 eq) directly to the reaction mixture.

-

Rationale: This re-activates any hydrolyzed acyl-urea intermediates and compensates for the slower kinetics of the bulky SDMA.

-

-

Secondary Incubation: Agitate for an additional 60–90 minutes .

-

Wash: Drain and wash with DMF (5 x 1 min) to remove traces of urea byproducts.

Step 3: Monitoring

-

Kaiser Test: May be unreliable for Proline or secondary amines.

-

Chloranil Test: Recommended if coupling to secondary amines.

-

Micro-cleavage: If critical, cleave a small resin sample (TFA/H2O/TIS 95:2.5:2.5) and check via LC-MS.[1][2] Look for mass +461 Da (Target) vs. mass +443 Da (Lactam/Dehydration).[1]

Troubleshooting & Optimization

Issue: Incomplete Coupling (Positive Color Test)

-

Cause: Steric hindrance of the symmetric dimethyl groups or aggregation.

-

Solution:

-

Double Coupling: Repeat the entire cycle with fresh reagents.

-

Elevated Temperature: Perform the coupling at 50°C (Max).

-

Warning: Do not exceed 50°C. Higher temperatures increase the risk of HCl dissociation and subsequent lactamization.

-

-

Solvent Switch: Use NMP or a binary mixture of DMF/DMSO (90:10) to disrupt aggregation.

-

Issue: "Spider-Web" Impurities (LC-MS)

-

Cause: Acylation of the guanidine side chain. Even with the HCl salt, a small fraction can react if the activation is too aggressive.

-

Solution: Reduce the excess of DIC. Ensure the ratio is strictly 1:1:1 (AA:Oxyma:DIC) for the first 45 mins. Avoid using HATU/HBTU in previous steps if residual base remains in the resin lines.

Workflow Diagram

Figure 2: Optimized "Boost" coupling workflow for Fmoc-Arg(Me2,sym)-OH.HCl.

References

-

Yang, Y., Hansen, L., & Ryberg, P. (2022). Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy.[1][2] Organic Process Research & Development, 26(5), 1520–1530.[1] [Link][1]

-

Ferrazzano, L., et al. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents.[1][4] Green Chemistry, 26, 11234-11245.[1] [Link]

- Albericio, F., &yman, J. M. (2018). Peptide Synthesis: The "4th Generation" of Coupling Reagents. Organic Process Research & Development. (Contextual grounding for Oxyma superiority).

Sources

- 1. americanelements.com [americanelements.com]

- 2. scribd.com [scribd.com]

- 3. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Application Note: A Guide to Investigating Protein-Protein Interactions Using Fmoc-Arg(Me2,symmetric)-OH.HCl

Executive Summary

Protein-protein interactions (PPIs) form the backbone of cellular function, with post-translational modifications (PTMs) providing a dynamic layer of regulation. A key PTM is the symmetric dimethylation of arginine (SDMA), catalyzed by enzymes like Protein Arginine Methyltransferase 5 (PRMT5). This modification acts as a crucial signaling cue, recognized by specific protein modules, thereby controlling vital processes such as signal transduction, RNA processing, and gene regulation. This guide offers a comprehensive technical overview for researchers utilizing Fmoc-Arg(Me2,symmetric)-OH.HCl, an essential building block for incorporating SDMA into synthetic peptides. We provide detailed, field-tested protocols for the solid-phase synthesis of SDMA-containing peptides and their application in sophisticated biophysical assays, including Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), to quantitatively dissect PPIs.

The Central Role of Symmetric Arginine Dimethylation in Cellular Signaling

The guanidinium group of arginine is a frequent mediator of electrostatic interactions at protein interfaces. Symmetric dimethylation of this group by PRMTs neutralizes its positive charge and introduces steric bulk, creating a specific recognition motif for "reader" proteins.[1][2][3] This "methyl-arginine" signal can either facilitate or block PPIs, acting as a molecular switch.

SDMA is a hallmark of proteins involved in critical cellular functions. For instance, PRMT5-mediated symmetric dimethylation of histones (H2A, H3, H4) and spliceosomal proteins is integral to transcriptional regulation and RNA processing.[1][4] A well-studied example is the interaction between the SDMA-modified Survival of Motor Neuron (SMN) protein and Tudor domain-containing proteins, a process fundamental to the assembly of small nuclear ribonucleoprotein particles (snRNPs).[1][5]

The ability to chemically synthesize peptides with site-specific SDMA incorporation, made possible by Fmoc-Arg(Me2,symmetric)-OH.HCl, provides researchers with powerful tools to probe the intricacies of these interactions.[6][7]

Fmoc-Arg(Me2,symmetric)-OH.HCl: The Molecular Tool

Caption: Chemical structure of Fmoc-Arg(Me2,symmetric)-OH.HCl.

Essential Physicochemical Data and Handling Guidelines

Proper handling and understanding of the reagent's properties are paramount for successful experimentation.

| Property | Specification | Source |

| Chemical Formula | C₂₃H₂₉ClN₄O₄ | [8] |

| Molecular Weight | 461.0 g/mol | [8] |

| Appearance | White to off-white powder | [8] |

| Purity (Typical) | ≥98% (HPLC) | --- |

| Solubility | DMF, NMP, DMSO | --- |

| Storage Conditions | -20°C, desiccated, protected from light | --- |

Critical Handling Instructions:

-

Work in a well-ventilated chemical fume hood.

-

Utilize standard personal protective equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.

-

The compound is hygroscopic; allow the vial to equilibrate to room temperature before opening to prevent moisture contamination.

Core Experimental Methodologies

Synthesis of SDMA-Modified Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol details the manual Fmoc-based SPPS for incorporating SDMA into a target peptide sequence.[9][10][11]

SPPS Workflow for SDMA Peptide Generation

Caption: Step-by-step workflow for the solid-phase synthesis of SDMA-peptides.

Reagents & Materials:

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

Standard Fmoc-protected amino acids

-

Fmoc-Arg(Me2,symmetric)-OH.HCl

-

Coupling activators: HBTU/DIPEA or HATU/DIPEA

-

Solvents: DMF (Peptide synthesis grade), DCM

-

Deprotection solution: 20% (v/v) Piperidine in DMF

-

Cleavage cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

Cold diethyl ether

Step-by-Step Protocol:

-

Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes to ensure complete removal of the Fmoc group.[10]

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Coupling:

-

Standard Residues: Pre-activate a 4-fold molar excess of the Fmoc-amino acid with HBTU (3.9 eq) and DIPEA (6 eq) in DMF. Add to the resin and couple for 1-2 hours.

-

Fmoc-Arg(Me2,symmetric)-OH.HCl Incorporation: Due to the steric bulk of the dimethylated guanidinium group, a double coupling strategy is recommended. After the initial 2-hour coupling, drain the vessel and add a fresh solution of activated Fmoc-Arg(Me2,symmetric)-OH.HCl for an additional 2 hours to maximize coupling efficiency. The use of a stronger activator like HATU can also be beneficial.

-

-

Washing: Wash the resin with DMF (3 times) followed by DCM (3 times) and then DMF (3 times).

-

Cycle Repetition: Repeat steps 2-5 for every amino acid in the sequence.

-

Final Cleavage: After the final residue is coupled and deprotected, wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the support and remove all side-chain protecting groups.

-

Peptide Precipitation & Purification: Precipitate the peptide by adding the cleavage mixture to a large volume of cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry the crude product. Purify via reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: Confirm the identity of the purified peptide by mass spectrometry (MALDI-TOF or ESI-MS) and assess its purity by analytical RP-HPLC.

Quantitative Analysis of PPIs with SDMA Peptides

SPR provides real-time, label-free detection of binding events, allowing for the determination of association (kₐ) and dissociation (kₔ) rate constants, and the equilibrium dissociation constant (Kₗ).[12]

SPR Experimental Design

Caption: General workflow for an SPR binding experiment.

Protocol Outline:

-

Chip Preparation: Immobilize a biotinylated version of the SDMA-peptide (or a control, unmodified peptide) onto a streptavidin-coated sensor chip.

-

Analyte Injection: Inject a series of concentrations of the putative reader protein over the chip surface.

-

Kinetic Measurement: Monitor the binding (association) and unbinding (dissociation) in real-time.

-

Regeneration: Use a low pH solution (e.g., glycine-HCl) to regenerate the sensor surface between analyte injections.

-

Data Analysis: Analyze the resulting sensorgrams using appropriate fitting models (e.g., 1:1 Langmuir) to extract kinetic parameters.

ITC measures the heat released or absorbed during a binding event, providing a complete thermodynamic signature of the interaction, including binding affinity (Kₗ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[12]

ITC Experimental Procedure

Caption: The experimental sequence for an ITC measurement.

Protocol Outline:

-

Sample Preparation: Thoroughly dialyze both the reader protein and the SDMA-peptide into the exact same buffer to avoid heat of dilution artifacts. Accurately measure the concentration of both components.

-

Experiment Setup: Load the protein into the sample cell and the peptide into the titration syringe of the ITC instrument.

-

Titration: Perform a series of small, precise injections of the peptide into the protein solution while monitoring the heat change.

-